3-Cyclopropoxy-4-ethyl-N-methylaniline
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Overview
Description
3-Cyclopropoxy-4-ethyl-N-methylaniline: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropoxy group, an ethyl group, and a methylaniline moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-N-methylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives . For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as a base .
Another method involves the reduction of nitroarenes followed by alkylation. Nitrobenzene can be reduced using metal catalysts such as palladium, platinum, or nickel on various supports, followed by alkylation with appropriate alkylating agents .
Industrial Production Methods
Industrial production of such compounds often involves catalytic hydrogenation and alkylation processes . The use of transition metal catalysts like palladium or nickel is common due to their efficiency in reducing nitro groups and facilitating alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or other reduced derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Cyclopropoxy-4-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but lacks the cyclopropoxy and ethyl groups.
4-Ethylaniline: Contains an ethyl group but lacks the cyclopropoxy and methylaniline moieties.
N,N-Dimethylaniline: Similar in structure but has two methyl groups instead of one.
Uniqueness
3-Cyclopropoxy-4-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. The combination of the cyclopropoxy, ethyl, and methylaniline groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-5-10(13-2)8-12(9)14-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3 |
InChI Key |
ISVFAXDZFZJZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC)OC2CC2 |
Origin of Product |
United States |
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